4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a benzamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a 4-ethoxybenzamide moiety at the 6-position. This compound shares structural similarities with neuroleptic benzamide derivatives (e.g., tiapride, sulpiride) but is distinguished by its unique substitution pattern, which may influence its physicochemical properties and biological activity .
Properties
IUPAC Name |
4-ethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-20(24)23-13-5-6-16-14-17(9-12-19(16)23)22-21(25)15-7-10-18(11-8-15)26-4-2/h7-12,14H,3-6,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZLSHQXHCTHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Propanoyl Group: The propanoyl group can be introduced via acylation reactions using propanoyl chloride or anhydride in the presence of a base such as pyridine.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction, where an amine reacts with a carboxylic acid derivative such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Tetrahydroquinoline Core
BI98583: 4-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Key Differences: The 1-position substituent is a methyl-2-oxo group instead of propanoyl. Molecular formula: C₁₉H₂₀N₂O₃ (MW: 324.37 g/mol) vs. the target compound’s likely formula (C₂₁H₂₄N₂O₃, estimated MW: 352.43 g/mol).
2-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Role of Acyl Chain Length and Substituent Position
Evidence from PCAF histone acetyltransferase (HAT) inhibition studies on benzamide analogs highlights the importance of substituent positioning and chain length:
- 2-Acylamino substituents: Long acyl chains (e.g., tetradecanoylamino) enhance inhibitory activity compared to shorter chains (e.g., hexanoylamino) .
Structural Differentiation Challenges
Benzamide derivatives with minor substituent variations (e.g., methyl vs. propanoyl, ethoxy vs. fluoro) are notoriously difficult to distinguish in forensic or pharmacological analyses due to overlapping physical and chemical properties . Advanced techniques such as X-ray crystallography (e.g., SHELXL/SHELXS software) or mass spectrometry are often required for precise identification .
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
